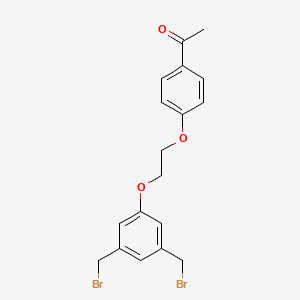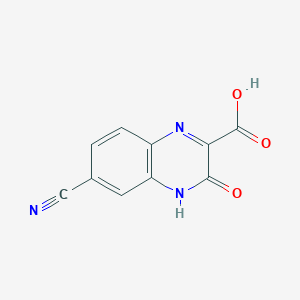
6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method includes the reaction of o-phenylenediamine with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dicarboxylic acid.
Reduction: Formation of 3-hydroxyquinoxaline-2-carboxylic acid.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the cyano and carboxylic acid groups.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
Cinnoline: A related compound with a similar ring structure but different substitution patterns.
Uniqueness
6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano and carboxylic acid groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H5N3O3 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
6-cyano-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H5N3O3/c11-4-5-1-2-6-7(3-5)13-9(14)8(12-6)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
YJJFXNJNNQFMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
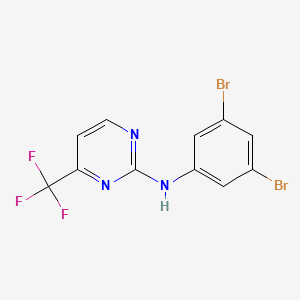

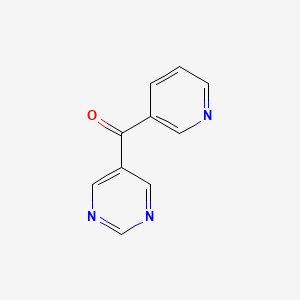

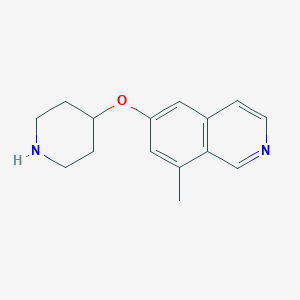
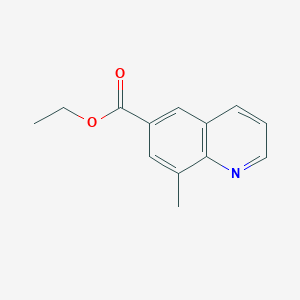

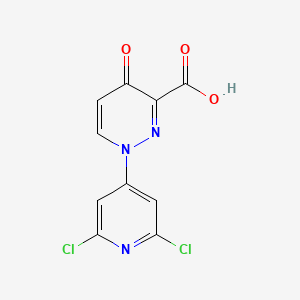
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
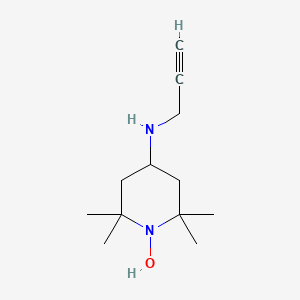
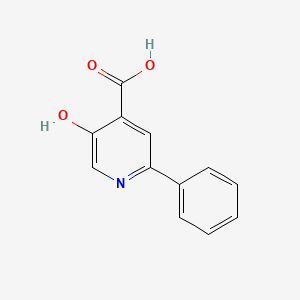
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
